(2,4-Dinitrophenyl)hydrazine;phosphoric acid

Übersicht

Beschreibung

2,4-Dinitrophenylhydrazine Phosphoric acid solution is a chemical reagent primarily used for the derivatization of aldehydes and ketones. This solution is a safer alternative to the explosive solid form of 2,4-Dinitrophenylhydrazine. It is commonly used in various analytical and industrial applications due to its ability to form stable hydrazones with carbonyl compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenylhydrazine can be synthesized by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene. The reaction typically involves dissolving 2,4-Dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid . For the preparation of the phosphoric acid solution, 2,4-Dinitrophenylhydrazine is dissolved in ethanol and phosphoric acid to achieve a concentration of approximately 0.2 M .

Industrial Production Methods: Industrial production of 2,4-Dinitrophenylhydrazine Phosphoric acid solution involves large-scale synthesis using the same basic principles as laboratory preparation. The process is scaled up to ensure consistent quality and concentration, typically around 0.2 M. The solution is then packaged and distributed for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dinitrophenylhydrazine Phosphoric acid solution primarily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reaction is a nucleophilic addition-elimination process where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water .

Common Reagents and Conditions: The reaction with aldehydes and ketones typically requires acidic conditions, often provided by the phosphoric acid in the solution. The reaction proceeds efficiently at room temperature, forming yellow, orange, or red precipitates of the corresponding hydrazones .

Major Products: The major products of these reactions are hydrazones, which are characterized by their distinct melting points and colors. These properties make them useful for the qualitative analysis of carbonyl compounds .

Wissenschaftliche Forschungsanwendungen

2,4-Dinitrophenylhydrazine Phosphoric acid solution is widely used in scientific research for the detection and quantification of carbonyl compounds. In chemistry, it is used in qualitative organic analysis to identify aldehydes and ketones. In biology, it is employed to detect protein carbonyls, which are markers of oxidative stress . The compound is also used in environmental science to monitor air quality by detecting formaldehyde and other carbonyl pollutants .

Wirkmechanismus

The mechanism of action of 2,4-Dinitrophenylhydrazine Phosphoric acid solution involves the nucleophilic addition of the hydrazine group to the carbonyl carbon of aldehydes and ketones. This is followed by the elimination of water to form a stable hydrazone. The reaction is facilitated by the acidic environment provided by the phosphoric acid, which protonates the carbonyl oxygen, making it more electrophilic .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 2,4-Dichlorophenylhydrazine hydrochloride

- Formaldehyde-2,4-Dinitrophenylhydrazine solution

- Glutaraldehyde-2,4-Dinitrophenylhydrazine solution

Uniqueness: 2,4-Dinitrophenylhydrazine Phosphoric acid solution is unique due to its stability and safety compared to the solid form of 2,4-Dinitrophenylhydrazine. The phosphoric acid component not only stabilizes the solution but also enhances its reactivity with carbonyl compounds. This makes it a preferred reagent in both laboratory and industrial settings .

Biologische Aktivität

(2,4-Dinitrophenyl)hydrazine (DNPH) is a well-known reagent used primarily for the detection and quantification of carbonyl compounds. When combined with phosphoric acid, its biological activity can be significantly influenced, leading to various applications in analytical chemistry and biochemistry. This article explores the biological activity of (2,4-Dinitrophenyl)hydrazine; phosphoric acid, including its mechanisms of action, effects on biological systems, and relevant case studies.

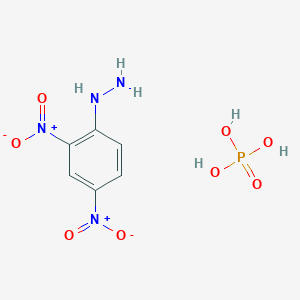

Chemical Structure and Properties

(2,4-Dinitrophenyl)hydrazine is characterized by its dinitrophenyl group attached to a hydrazine moiety. The presence of phosphoric acid enhances its reactivity, particularly in the formation of hydrazone derivatives from carbonyl compounds. The chemical structure can be summarized as follows:

- Chemical formula : CHNOP

- Molecular weight : 218.14 g/mol

The biological activity of (2,4-Dinitrophenyl)hydrazine; phosphoric acid is primarily attributed to its ability to form stable hydrazones with carbonyl groups in aldehydes and ketones. This reaction is facilitated by the acidic environment provided by phosphoric acid, which enhances the electrophilicity of the carbonyl carbon.

- Formation of Hydrazones : The reaction between DNPH and carbonyls leads to the formation of hydrazones, which can be quantified spectrophotometrically.

- Isomerization : In the presence of phosphoric acid, isomerization between E- and Z-forms of hydrazone derivatives can occur. Studies indicate that varying concentrations of phosphoric acid affect the equilibrium between these isomers, which has implications for their biological activity and stability .

Antioxidant Activity

Research has indicated that (2,4-Dinitrophenyl)hydrazine exhibits antioxidant properties. The compound's ability to scavenge free radicals can protect biological systems from oxidative stress. This activity is particularly relevant in studies examining the effects of oxidative damage in cellular models.

Protein Carbonylation Detection

One significant application of DNPH is in the detection of protein carbonyls, which are markers of oxidative stress and protein damage. The derivatization with DNPH allows for the quantification of these modifications through various analytical techniques such as HPLC and spectrophotometry .

Case Studies

-

Detection of Carbonyl Compounds in Tobacco Products :

A study investigated the use of (2,4-Dinitrophenyl)hydrazine; phosphoric acid for analyzing carbonyl compounds in mainstream smoke from heat-not-burn tobacco products. The addition of phosphoric acid improved the separation and quantification of various hydrazone derivatives through HPLC analysis . -

Isomerization Studies :

Research focused on how different concentrations of phosphoric acid influenced the isomerization rates of aldehyde-2,4-dinitrophenylhydrazone derivatives. The findings demonstrated that higher concentrations led to increased Z-isomer formation under UV irradiation conditions, indicating potential applications in photochemical studies .

Data Tables

The following table summarizes key findings related to the isomerization ratios and biological effects observed in various studies:

| Compound | Acid Concentration (%) | E/Z Isomer Ratio | Biological Effect |

|---|---|---|---|

| Acetaldehyde-DNPH | 0.02 | 0.32 | Antioxidant activity |

| Propanal-DNPH | 0.1 | 0.14 | Protein carbonyl detection |

| Butyraldehyde-DNPH | 0.005 | Not determined | Stability under acidic conditions |

| Crotonaldehyde-DNPH | 0.004 | Increased | Enhanced reactivity |

Eigenschaften

IUPAC Name |

(2,4-dinitrophenyl)hydrazine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSWHUOYGUCXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583681 | |

| Record name | Phosphoric acid--(2,4-dinitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125038-14-4 | |

| Record name | Phosphoric acid--(2,4-dinitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.